
(2-Aminoadamantan-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminoadamantan-2-yl)methanol is a chemical compound with the molecular formula C₁₁H₁₉NO. It is derived from adamantane, a highly stable hydrocarbon with a diamond-like structure. The presence of an amino group and a hydroxyl group attached to the adamantane core makes this compound unique and versatile in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoadamantan-2-yl)methanol typically involves the reaction of adamantanone with ammonia or an amine under reducing conditions. One common method is the reduction of 2-aminoadamantanone using sodium borohydride in methanol, which yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Aminoadamantan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 2-aminoadamantanone.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Aminoadamantan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and neuroprotective effects.
Wirkmechanismus
The mechanism of action of (2-Aminoadamantan-2-yl)methanol involves its interaction with various molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminoadamantane (Amantadine): Known for its antiviral and antiparkinsonian properties.
2-Aminoadamantane: Similar structure but lacks the hydroxyl group.
Adamantanone: The ketone derivative of adamantane.
Uniqueness
(2-Aminoadamantan-2-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical reactions.
Eigenschaften
Molekularformel |
C11H19NO |
|---|---|
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
(2-amino-2-adamantyl)methanol |
InChI |
InChI=1S/C11H19NO/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2 |
InChI-Schlüssel |
JNAKWHJSIJOZFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


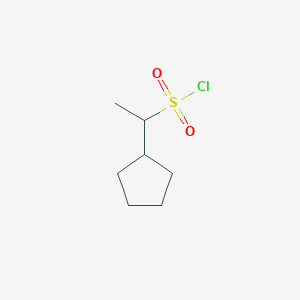

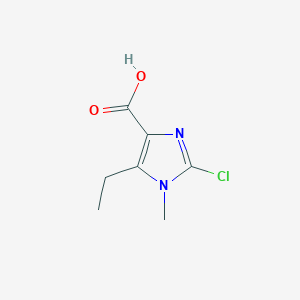
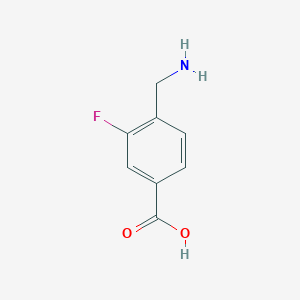
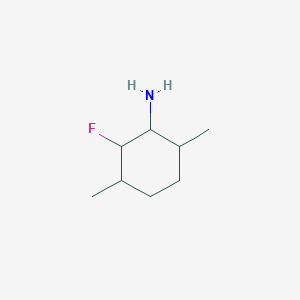

![{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13226612.png)
![1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13226613.png)
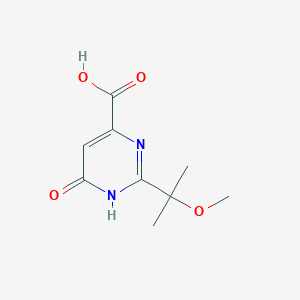

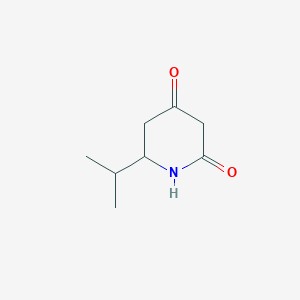

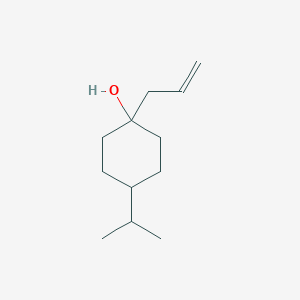
![tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13226642.png)
